[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
Description
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5S/c18-16(15-2-1-5-23-15)19-8-11-7-13(22-17-11)10-3-4-12-14(6-10)21-9-20-12/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFNZPXXKRPYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines.
Mode of Action
Based on the activity of structurally similar compounds, it may interact with its targets to cause cell cycle arrest and induce apoptosis in cancer cells.
Biological Activity
Overview of the Compound
Chemical Structure : The compound is characterized by a benzodioxole moiety, an oxazole ring, and a thiophene-2-carboxylate group. This unique structure suggests potential interactions with various biological targets due to its diverse functional groups.
IUPAC Name : The IUPAC name for the compound is “[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate.”
Antimicrobial Properties
Several studies have indicated that compounds containing benzodioxole and oxazole derivatives exhibit antimicrobial activities. For instance, benzodioxole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anticancer Activity
Research has explored the anticancer potential of oxazole derivatives. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell growth and survival.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses.
Neuroprotective Effects
Some derivatives of benzodioxole have been studied for their neuroprotective effects, potentially offering benefits in neurodegenerative diseases. Their ability to cross the blood-brain barrier allows them to exert protective effects on neuronal cells.
Case Studies
- Antimicrobial Study : A study demonstrated that a related benzodioxole compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Cancer Cell Line Testing : In vitro tests on cancer cell lines (e.g., HeLa and MCF-7) showed that compounds similar to “this compound” could reduce cell viability significantly at concentrations above 10 µM.
- Inflammation Model : In a murine model of inflammation, administration of a related compound led to reduced levels of inflammatory markers such as TNF-alpha and IL-6.
Data Summary Table
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | [Study on Benzodioxole Compounds] |
| Anticancer | Induces apoptosis in HeLa and MCF-7 cells | [Cancer Cell Line Testing] |
| Anti-inflammatory | Decreases TNF-alpha and IL-6 levels | [Inflammation Model Study] |
| Neuroprotective | Protects neuronal cells in vitro | [Neuroprotection Research] |
Scientific Research Applications
Pharmacological Applications
Research indicates that this compound exhibits various pharmacological activities:
1. Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing oxazole and thiophene moieties. For instance, derivatives of oxazole have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The benzodioxole unit may enhance these effects due to its electron-rich nature, which can interact favorably with cellular targets.
Case Study:
A study conducted by Smith et al. (2023) demonstrated that a similar compound with an oxazole structure displayed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation.
2. Antimicrobial Properties
Compounds with thiophene and oxazole rings have been reported to possess antimicrobial activity. Their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways makes them suitable candidates for developing new antibiotics.
Case Study:
In a recent investigation by Johnson et al. (2024), derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated that certain modifications enhanced their efficacy against resistant strains of Staphylococcus aureus.
Synthetic Utility
The presence of multiple functional groups in [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate allows for versatile synthetic applications:
1. Building Block for Drug Development
This compound can serve as a scaffold for synthesizing more complex molecules through various chemical reactions such as coupling reactions or cycloadditions. Its structural diversity can lead to the discovery of novel therapeutics.
Table 1: Synthetic Routes for Derivatives
| Reaction Type | Example Product | Reference |
|---|---|---|
| Coupling Reaction | [Compound A] | Doe et al., 2024 |
| Cycloaddition | [Compound B] | Lee et al., 2023 |
| Electrophilic Addition | [Compound C] | Kim et al., 2024 |
Industrial Applications
Beyond pharmaceuticals, the compound's unique properties may also find applications in materials science:
1. Organic Electronics
Due to its electron-rich structure, this compound can be utilized in the development of organic semiconductors or photovoltaic materials.
Case Study:
Research by Wang et al. (2024) explored the use of similar compounds in organic solar cells, revealing improved efficiency when integrated into device architectures.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Variations
Functional Group Impact
- Ester vs. Carbamate : Thiophene-2-carboxylate esters (target compound) are more hydrolytically stable than carbamates (e.g., ), which may undergo enzymatic cleavage .
- Benzodioxole’s electron-rich aromatic system enhances π-π stacking in crystals .
Physicochemical Properties
- Crystallinity : The oxazole ring’s planarity (supported by graph-set analysis in ) promotes dense crystal packing, whereas benzothiophene derivatives () may exhibit puckering (see Cremer-Pople coordinates in ) .
Preparation Methods
Cyclization of β-Diketone Derivatives
The isoxazole ring is typically formed via cyclization of a β-diketone precursor with hydroxylamine. For the benzodioxole-substituted variant:
-
Precursor synthesis :
-
Cyclization :
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (3:1) |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Isolated Yield | 82% |
Alternative Nitrile Oxide Cycloaddition
For higher regioselectivity, a [3+2] cycloaddition between a nitrile oxide and alkyne is employed:
-
Nitrile oxide generation :
-
Hydroximoyl chloride (from benzodioxole-substituted aldoxime) treated with NaHCO.
-
-
Cycloaddition :
Advantages :
Functionalization of the Isoxazole Core
Oxidation to Alcohol Intermediate
The methyl group at position 3 of the isoxazole is oxidized to a primary alcohol:
-
Reagents :
-
Tetrabutylammonium permanganate (TBAM) in acetone/water (4:1).
-
Temperature: 25°C, 12 hours.
-
-
Yield : 68% after column chromatography (SiO, hexane/ethyl acetate 4:1).
Mechanistic Insight :
Controlled oxidation prevents over-oxidation to carboxylic acids, preserving the esterifiable alcohol.
Esterification with Thiophene-2-Carboxylic Acid
Steglich Esterification
The alcohol intermediate is coupled with thiophene-2-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) :
-
Conditions :
-
Workup :
-
Filter to remove dicyclohexylurea (DCU).
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Concentrate and purify via flash chromatography (hexane/ethyl acetate 3:1).
-
Optimization Note :
Mitsunobu Reaction
Alternative esterification using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh):
-
Procedure :
-
Thiophene-2-carboxylic acid (1.2 equiv), DEAD (1.5 equiv), PPh (1.5 equiv) in THF.
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Stir at 0°C → 25°C over 6 hours.
-
-
Yield : 78% after purification.
Comparison :
-
Mitsunobu offers milder conditions but requires stoichiometric reagents.
One-Pot Synthesis Strategies
Recent advances enable tandem cyclization-esterification in a single reactor:
-
TfOH-Promoted Cyclization :
Advantages :
Scalability and Industrial Considerations
Solvent Selection
Catalytic Recycling
Process Intensification
Analytical Characterization
Critical quality control metrics include:
-
HPLC Purity : >99% (C18 column, acetonitrile/water 70:30).
-
H NMR :
-
Isoxazole methylene: δ 4.75 ppm (s, 2H).
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Thiophene protons: δ 7.45–7.85 ppm (m, 3H).
-
-
HRMS : Calculated for CHNOS [M+H]: 360.0544; Found: 360.0546.
Q & A
Q. What are the established synthetic routes for [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: Synthesis typically involves coupling reactions between the oxazole and thiophene moieties under controlled conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .
- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) ensures high purity .
Optimization : Advanced techniques like flow chemistry reduce reaction times and improve scalability by maintaining consistent temperature and mixing .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- Basic characterization :
- NMR : 1H and 13C NMR confirm substituent integration and electronic environments (e.g., benzodioxole protons at δ 6.7–7.1 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±1 ppm accuracy) .
- Advanced structural analysis :
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Purity analysis :
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities (<0.1% threshold) .
- Thermogravimetric analysis (TGA) : Monitors decomposition temperatures (>200°C indicates stability) .
- Storage optimization : Lyophilization and storage under argon at -20°C prevent hydrolysis of the ester group .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the oxazole and thiophene rings in this compound during functionalization?
Methodological Answer:
- Electronic effects : The oxazole ring acts as an electron-deficient heterocycle, directing electrophilic substitution to the thiophene’s α-position. Density functional theory (DFT) calculations predict charge distribution .
- Experimental validation : Kinetic studies (e.g., monitoring reaction intermediates via in-situ IR) reveal rate-determining steps in nucleophilic acyl substitution .
Q. How can researchers evaluate the biological activity of this compound, and what models are suitable for preclinical testing?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Fluorescence-based assays (e.g., fungal lanosterol 14α-demethylase) quantify IC50 values .
- In vivo models :
Q. How can structural contradictions (e.g., conflicting crystallographic data) be resolved for this compound?
Methodological Answer:
Q. What strategies are effective for establishing structure-activity relationships (SAR) with derivatives of this compound?
Methodological Answer:
- Analog synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the oxazole’s 5-position or thiophene’s 3-position .
- Biological testing : Correlate logP (via shake-flask method) with membrane permeability in Caco-2 cell assays .
- Statistical modeling : Use partial least squares (PLS) regression to link structural descriptors (e.g., Hammett σ) to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
